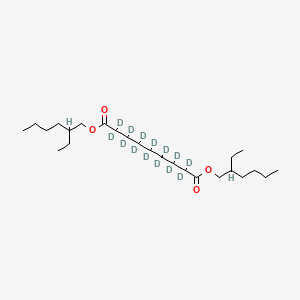

Di(2-ethylhexyl) azelate-d14

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H48O4 |

|---|---|

分子量 |

426.7 g/mol |

IUPAC名 |

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioate |

InChI |

InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3/i11D2,12D2,13D2,14D2,15D2,18D2,19D2 |

InChIキー |

ZDWGXBPVPXVXMQ-MCSWSIPZSA-N |

異性体SMILES |

[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC |

正規SMILES |

CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Di(2-ethylhexyl) azelate-d14

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Di(2-ethylhexyl) azelate-d14, a deuterated internal standard crucial for the quantitative analysis of its non-labeled counterpart, Di(2-ethylhexyl) azelate (DOZ). The information presented herein is intended to support research and analytical applications.

Chemical Identity and Physicochemical Properties

This compound is a stable, isotopically labeled form of Di(2-ethylhexyl) azelate, a widely used plasticizer. The "-d14" designation indicates that fourteen hydrogen atoms on the two 2-ethylhexyl chains have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the parent compound but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Di(2-ethylhexyl-3,3,4,5,6,7,7-d7) azelate |

| Synonyms | DOZ-d14 |

| Molecular Formula | C₂₅H₃₄D₁₄O₄ |

| Molecular Weight | 428.73 g/mol |

| CAS Number | 1007205-09-5 |

| Appearance | Colorless to Light Yellow Oil |

| Purity | Typically ≥98% |

| Isotopic Purity | Deuterium incorporation typically ≥99% |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dichloromethane. |

Primary Application: Internal Standard for Quantitative Analysis

The principal application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy.

Logical Framework for Isotope Dilution Mass Spectrometry

Caption: Logical workflow of isotope dilution analysis using an internal standard.

By adding a known quantity of DOZ-d14 to a sample, any loss of the target analyte (DOZ) during sample preparation and analysis can be accurately corrected. This is because the deuterated standard has nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the experimental process.

Experimental Protocols: Quantification in Biological Matrices

The following is a representative protocol for the quantification of Di(2-ethylhexyl) azelate in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1 Materials and Reagents

-

Di(2-ethylhexyl) azelate (analytical standard)

-

This compound (internal standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human serum samples

-

96-well protein precipitation plate

3.2 Sample Preparation

-

Spiking: To 100 µL of serum in a 96-well plate, add 10 µL of the this compound internal standard solution (e.g., 50 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well.

-

Mixing: Mix thoroughly on a plate shaker for 10 minutes.

-

Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate for analysis.

3.3 LC-MS/MS Instrumentation and Conditions

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 70% B, increase to 98% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | DOZ: Precursor ion → Product ion (e.g., m/z 413.4 → 113.1) DOZ-d14: Precursor ion → Product ion (e.g., m/z 427.4 → 113.1) |

| Collision Energy | Optimized for each transition |

Experimental Workflow Diagram

Caption: Step-by-step workflow for serum sample preparation and analysis.

Metabolic Pathway Considerations

While this compound is an analytical tool, understanding the metabolic fate of the parent compound is essential for interpreting biomonitoring data. The primary metabolic pathway for DOZ involves enzymatic hydrolysis of the ester bonds.

Metabolic Hydrolysis of Di(2-ethylhexyl) azelate

Caption: Simplified metabolic pathway of DOZ via ester hydrolysis.

The hydrolysis of DOZ yields mono(2-ethylhexyl) azelate (MEAZ) and 2-ethylhexanol (2-EH). Further hydrolysis of MEAZ produces azelaic acid. These metabolites can then undergo further phase II metabolism (e.g., glucuronidation) before excretion. Quantitative methods may target both the parent compound and its primary metabolites to assess exposure.

Conclusion

This compound is an indispensable tool for the accurate quantification of the plasticizer DOZ in complex matrices. Its use in isotope dilution mass spectrometry provides the high level of analytical confidence required in clinical research, environmental monitoring, and regulatory compliance. The protocols and data presented in this guide offer a foundational framework for the application of this critical internal standard.

Di(2-ethylhexyl) azelate-d14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Di(2-ethylhexyl) azelate-d14. This deuterated internal standard is a critical tool in analytical chemistry, particularly for mass spectrometry-based quantification of azelaic acid and related compounds in various matrices.

Core Chemical Properties

This compound is the deuterium-labeled version of Di(2-ethylhexyl) azelate. The incorporation of 14 deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its primary application lies in improving the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | bis(2-ethylhexyl) nonanedioate-d14 | [1] |

| Molecular Formula | C25H34D14O4 | [1] |

| Molecular Weight | 426.74 g/mol | [1][3] |

| Parent Drug | Azelaic Acid | [1] |

Table 2: Physical Properties of Di(2-ethylhexyl) azelate (Non-Deuterated)

Data for the non-deuterated form is provided as a close approximation for the physical characteristics of the deuterated analogue.

| Property | Value | Source |

| CAS Number | 103-24-2 | [4] |

| Appearance | Clear, colorless to pale yellow oil | [4][5] |

| Boiling Point | >282 °C | [4] |

| Melting Point | -67 °C | [4] |

| Flash Point | 211 °C | [4] |

| Density | 0.92 g/cm³ | [4] |

| Solubility | Soluble in alcohol, acetone, and benzene. Insoluble in water. | [4][6] |

Synthesis

The synthesis of Di(2-ethylhexyl) azelate is typically achieved through the Fischer esterification of azelaic acid with 2-ethylhexanol in the presence of an acid catalyst.[5][6] For the deuterated analogue, this compound, the synthesis would logically involve the use of a deuterated precursor, most likely deuterated azelaic acid (azelaic acid-d14).

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below is a representative protocol for its use in the quantification of a target analyte in a biological matrix using LC-MS/MS.

Protocol: Quantification of a Target Analyte using this compound as an Internal Standard

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank biological matrix (e.g., plasma, urine). Add a constant amount of the this compound working solution to each calibration standard and sample to achieve a final concentration within the linear range of the assay.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of the biological sample (or calibration standard), add 25 µL of the this compound internal standard working solution.

-

Add 500 µL of an extraction solvent (e.g., ethyl acetate).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and this compound.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: General workflow for sample analysis using an internal standard.

Safety and Handling

Applications

The primary application of this compound is as an internal standard for the accurate quantification of azelaic acid and other related compounds in various biological and environmental samples.[1] This is crucial in:

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs containing the azelaic acid moiety.[1]

-

Therapeutic drug monitoring: To ensure that the concentration of an active pharmaceutical ingredient is within the therapeutic range.[1]

-

Metabolic research: To trace the metabolic pathways of related compounds.[1]

-

Environmental analysis: To quantify the levels of plasticizers and related contaminants in environmental samples.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of drug development, clinical diagnostics, and environmental science. Its use as an internal standard significantly enhances the reliability and accuracy of quantitative analytical methods. This guide provides a foundational understanding of its properties and applications, enabling its effective implementation in the laboratory.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS:103-24-2 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 4. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER CAS#: 103-24-2 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | 103-24-2 [chemicalbook.com]

- 7. scipoly.com [scipoly.com]

- 8. download.basf.com [download.basf.com]

Di(2-ethylhexyl) azelate-d14: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Di(2-ethylhexyl) azelate-d14, a deuterated internal standard crucial for quantitative analysis in research, drug development, and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in analytical methodologies.

Introduction

This compound is the deuterium-labeled analog of Di(2-ethylhexyl) azelate (DOZ), a diester of azelaic acid and 2-ethylhexanol. Its primary application in a scientific context is as an internal standard for analytical and pharmacokinetic research.[1] The incorporation of 14 deuterium (B1214612) atoms into the azelaic acid backbone provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Di(2-ethylhexyl) azelate or its parent compound, azelaic acid, in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative assays.[2]

Physicochemical Properties

While a specific CAS number for this compound is not consistently reported, it is often referenced by the CAS number of its non-deuterated counterpart, 103-24-2.[3] Key physicochemical data for both the deuterated and non-deuterated forms are summarized below.

| Property | This compound | Di(2-ethylhexyl) azelate |

| CAS Number | Not consistently assigned (often cited as 103-24-2) | 103-24-2 |

| Molecular Formula | C25H34D14O4 | C25H48O4 |

| Molecular Weight | 426.74 g/mol | 412.65 g/mol |

| IUPAC Name | bis(2-ethylhexyl) nonanedioate-d14 | bis(2-ethylhexyl) nonanedioate |

| Synonyms | N/A | Dioctyl azelate, DOZ |

Synthesis of this compound

The synthesis of this compound involves a two-step process: the deuteration of azelaic acid followed by its esterification with 2-ethylhexanol.

Step 1: Deuteration of Azelaic Acid

A plausible method for the deuteration of azelaic acid involves hydrogen-deuterium exchange reactions. One such approach utilizes a metal-catalyzed hydrothermal reaction, which has been shown to be effective for the deuteration of saturated fatty acids.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine azelaic acid and a suitable metal catalyst (e.g., platinum or palladium on carbon).

-

Deuterium Source: Introduce a deuterium source, such as deuterium oxide (D₂O), into the reactor.

-

Reaction Conditions: Heat the mixture under pressure to facilitate the hydrogen-deuterium exchange on the alkyl chain of the azelaic acid. The temperature and pressure should be optimized to achieve a high degree of deuteration while minimizing side reactions.

-

Purification: After the reaction, the deuterated azelaic acid (azelaic acid-d14) is isolated and purified, for example, by recrystallization, to remove the catalyst and any residual non-deuterated or partially deuterated species.

Step 2: Esterification of Azelaic Acid-d14 with 2-Ethylhexanol

The deuterated azelaic acid is then esterified with 2-ethylhexanol to yield this compound. This is a standard esterification reaction.

Experimental Protocol:

-

Reactants: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid-d14 and a molar excess of 2-ethylhexanol.

-

Catalyst: Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark apparatus to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate. The final product, this compound, is purified by vacuum distillation.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Application in Quantitative Analysis

This compound is an invaluable tool for the accurate quantification of azelaic acid and its esters in biological matrices using isotope dilution mass spectrometry, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Analytical Workflow

The use of this compound as an internal standard follows a standard procedure in quantitative mass spectrometry.

Experimental Protocol: Quantification of Azelaic Acid in Human Plasma

-

Sample Preparation:

-

To a known volume of human plasma, add a precise amount of this compound solution in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) as the internal standard.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

If the target analyte is azelaic acid, a hydrolysis step may be necessary to convert any azelaic acid esters (including the internal standard) to the free acid form.

-

Perform a liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte (azelaic acid) and the internal standard from other matrix components using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions for azelaic acid and the deuterated internal standard will be specific and distinct due to the mass difference.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Analytical Workflow Diagram:

Caption: General workflow for quantitative analysis using an internal standard.

Safety Information

Conclusion

This compound is a critical analytical reagent for researchers in drug development and clinical diagnostics. Its use as an internal standard in mass spectrometry-based assays ensures the high accuracy and precision required for the reliable quantification of azelaic acid and its esters in complex biological samples. This technical guide provides a foundational understanding of its properties, synthesis, and application to aid researchers in their quantitative analytical endeavors.

References

In-Depth Technical Guide to the Synthesis of Di(2-ethylhexyl) azelate-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Di(2-ethylhexyl) azelate-d14, a deuterated analog of the widely used plasticizer and lubricant, Di(2-ethylhexyl) azelate (DOZ). The primary application of the deuterated form is as an internal standard for analytical and pharmacokinetic studies, where its distinct mass allows for precise quantification of the non-deuterated compound.[1][2] This document outlines the synthetic route, detailed experimental protocols adapted from established esterification procedures, and expected analytical characterization.

Synthetic Pathway

The synthesis of this compound is achieved through a classical Fischer-Speier esterification reaction. This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3] In this specific synthesis, the deuterated dicarboxylic acid, Azelaic acid-d14, is reacted with 2-ethylhexanol in the presence of a strong acid catalyst to yield the desired deuterated diester.

The overall reaction is as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment

Table 1: List of Materials

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| Azelaic acid-d14 | 119176-67-9 | C9H2D14O4 | Commercially available. |

| 2-Ethylhexanol | 104-76-7 | C8H18O | Anhydrous grade recommended. |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | 6192-52-5 | C7H10O4S | Or concentrated Sulfuric Acid (H2SO4). |

| Toluene (B28343) | 108-88-3 | C7H8 | Anhydrous, for azeotropic water removal. |

| Saturated Sodium Bicarbonate Solution | - | NaHCO3(aq) | For neutralization. |

| Brine (Saturated NaCl solution) | - | NaCl(aq) | For washing. |

| Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate | - | Na2SO4 / MgSO4 | For drying the organic phase. |

| Diethyl ether or Ethyl acetate | 60-29-7 / 141-78-6 | C4H10O / C4H8O2 | For extraction. |

| Silica (B1680970) Gel | - | SiO2 | For column chromatography (if required). |

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup (optional)

-

Glassware for column chromatography (optional)

Synthesis Procedure

The following workflow outlines the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Charging the Reactor: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine Azelaic acid-d14 (1.0 equivalent), 2-ethylhexanol (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents), and toluene (sufficient to fill the Dean-Stark trap and allow for efficient stirring).

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (2.0 equivalents) has been collected.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.

-

-

Purification:

-

Remove the solvent and excess 2-ethylhexanol using a rotary evaporator under reduced pressure.

-

For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data

While specific experimental data for the synthesis of this compound is not published, the following table presents expected and typical values based on the synthesis of analogous non-deuterated diesters.

Table 2: Summary of Expected Quantitative Data

| Parameter | Expected Value/Range | Notes |

| Reactant Molar Ratios | ||

| Azelaic acid-d14 : 2-Ethylhexanol | 1 : 2.2 | A slight excess of the alcohol is used to drive the reaction to completion. |

| Catalyst Loading (p-TsOH) | 2-5 mol% | Relative to the limiting reagent (Azelaic acid-d14). |

| Reaction Conditions | ||

| Temperature | 120-150 °C | Reflux temperature of toluene. Higher temperatures (up to 230°C) can be used with other catalysts.[6][9] |

| Reaction Time | 4-12 hours | Dependent on the efficiency of water removal and catalyst activity. |

| Product Characteristics | ||

| Theoretical Yield | - | To be calculated based on the starting amount of Azelaic acid-d14. |

| Expected Experimental Yield | > 90% | High yields are typical for Fischer esterifications where water is efficiently removed. |

| Purity (after purification) | > 98% | Achievable with vacuum distillation or column chromatography. |

| Molecular Weight | 426.74 g/mol | Calculated for C25H34D14O4. The non-deuterated MW is 412.65 g/mol .[1] |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following table summarizes the expected analytical data, with a comparison to the non-deuterated analog where applicable.

Table 3: Analytical Data for this compound

| Analytical Technique | Expected Results for this compound | Comparison with Non-deuterated Di(2-ethylhexyl) azelate |

| ¹H NMR | The spectrum will show signals corresponding to the protons of the two 2-ethylhexyl groups. The characteristic signals for the methylene (B1212753) protons of the azelate backbone will be absent due to deuteration. | The ¹H NMR spectrum of the non-deuterated compound shows signals for the protons of the azelate backbone. |

| ¹³C NMR | The spectrum will show signals for all 25 carbon atoms. The signals for the deuterated carbons (CD2) in the azelate backbone will appear as multiplets with attenuated intensity due to C-D coupling. | The ¹³C NMR spectrum of the non-deuterated compound shows sharp singlets for all carbon atoms. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the deuterated compound (426.74 g/mol ). | The mass spectrum of the non-deuterated compound will show a molecular ion corresponding to its molecular weight (412.65 g/mol ). |

| Infrared (IR) Spectroscopy | The spectrum will show a strong C=O stretching vibration for the ester functional group (around 1735 cm⁻¹). C-D stretching vibrations will be observed around 2100-2200 cm⁻¹. | The IR spectrum of the non-deuterated compound will also show a strong C=O stretch, but will have C-H stretching vibrations around 2850-2960 cm⁻¹ instead of C-D stretches. |

This technical guide provides a robust framework for the successful synthesis and characterization of this compound. Researchers should adapt the provided protocols based on their specific laboratory conditions and available equipment. Careful monitoring of the reaction and thorough purification are crucial for obtaining a high-purity product suitable for its intended use as an internal standard.

References

- 1. daneshyari.com [daneshyari.com]

- 2. veeprho.com [veeprho.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Bis(2-ethylhexyl) adipate synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]

- 9. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

Di(2-ethylhexyl) azelate-d14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Di(2-ethylhexyl) azelate-d14 (DEHA-d14), a deuterated internal standard crucial for the accurate quantification of Di(2-ethylhexyl) azelate and other related plasticizers in various matrices. This document outlines key technical data, supplier information, and a representative experimental protocol for its use in analytical methodologies.

Introduction

This compound is the deuterium-labeled analog of Di(2-ethylhexyl) azelate (DEHA), a common plasticizer used to impart flexibility to polymers. Due to its widespread use, there is a growing need to monitor the presence of DEHA in environmental, food, and biological samples. The use of a stable isotope-labeled internal standard like DEHA-d14 is the gold standard for quantitative analysis by mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its similar chemical and physical properties to the unlabeled analyte ensure that it behaves almost identically during sample preparation, extraction, and chromatographic separation, thereby correcting for matrix effects and variations in instrument response.

Technical Data

A summary of the key physical and chemical properties of this compound and its non-deuterated analog are presented below.

| Property | This compound | Di(2-ethylhexyl) azelate |

| Synonyms | DEHA-d14, Bis(2-ethylhexyl) nonanedioate-d14 | DEHA, Dioctyl azelate (DOZ) |

| CAS Number | 100980-60-3 (indicative) | 103-24-2 |

| Molecular Formula | C₂₅H₃₄D₁₄O₄ | C₂₅H₄₈O₄ |

| Molecular Weight | 426.74 g/mol | 412.65 g/mol |

| Appearance | Liquid | Liquid |

| Boiling Point | >282°C | >282°C |

| Melting Point | Not available | -67°C |

| Density | Not available | 0.92 g/cm³ (25°C) |

Suppliers and Pricing

This compound is available from several specialized chemical suppliers. Pricing is typically not listed publicly and requires a formal quote request from the vendors.

| Supplier | Website | Contact for Pricing |

| MedchemExpress | --INVALID-LINK-- | [Available on website] |

| Veeprho | --INVALID-LINK-- | --INVALID-LINK-- |

| Topbatt Chemical Co., Ltd. | --INVALID-LINK-- | [Contact form on website] |

Experimental Protocol: Quantification of Di(2-ethylhexyl) azelate in Water Samples using GC-MS with this compound as an Internal Standard

This section provides a representative experimental protocol for the quantification of DEHA in water samples. This protocol is a composite based on established methods for the analysis of plasticizers in environmental matrices.

Sample Preparation and Extraction

-

Spiking with Internal Standard: To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 ng/mL.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the spiked water sample to a 250 mL separatory funnel.

-

Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Di(2-ethylhexyl) azelate (DEHA): m/z 129, 147, 165.

-

This compound (DEHA-d14): m/z 143, 157, 175 (indicative, to be confirmed by analysis of the standard).

-

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of DEHA (e.g., 0.1, 0.5, 1, 5, 10 ng/mL) and a fixed concentration of DEHA-d14 (1 ng/mL).

-

Calibration Curve: Analyze the calibration standards using the GC-MS method described above. Construct a calibration curve by plotting the ratio of the peak area of the primary quantifier ion of DEHA to the peak area of the primary quantifier ion of DEHA-d14 against the concentration of DEHA.

-

Quantification: Analyze the prepared sample extracts. Determine the concentration of DEHA in the sample by calculating the peak area ratio and using the calibration curve.

Diagrams

Experimental Workflow

References

Physical characteristics of Di(2-ethylhexyl) azelate-d14

An In-depth Technical Guide to the Physical Characteristics of Di(2-ethylhexyl) azelate-d14

Introduction

This compound (DEHA-d14) is the deuterium-labeled form of Di(2-ethylhexyl) azelate (DEHA), a diester formed from azelaic acid and 2-ethylhexanol.[1] While the non-labeled DEHA is primarily used as a high-performance plasticizer to enhance flexibility in materials like vinyls and as a base for synthetic lubricants, the deuterated analog serves a more specialized role.[1][2] DEHA-d14 is principally utilized as an internal standard in analytical chemistry.[3][4] The inclusion of stable heavy isotopes improves the accuracy of mass spectrometry and liquid chromatography methods, enabling the precise quantification of trace amounts of its non-labeled counterpart in various matrices.[3] This guide provides a detailed overview of the core physical characteristics of DEHA-d14, experimental protocols for their determination, and a visualization of its application workflow.

Physical and Chemical Properties

The physical properties of this compound are nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight due to the substitution of 14 hydrogen atoms with deuterium. The compound typically presents as a clear, colorless to pale yellow, odorless liquid.[1][2][5] It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene.[2][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative physical data for both the deuterated and non-deuterated forms of Di(2-ethylhexyl) azelate. Data for the non-deuterated form (CAS 103-24-2) is provided as a close reference for the deuterated analog.

| Physical Property | This compound | Di(2-ethylhexyl) azelate (Non-deuterated) |

| Molecular Formula | C₂₅H₃₄D₁₄O₄[3] | C₂₅H₄₈O₄[1][2] |

| Molecular Weight | 426.73 g/mol [4] | 412.65 g/mol [1] |

| Physical State | Liquid[2][5] | Liquid[2][5] |

| Appearance | - | Colorless to pale yellow liquid[1][6] |

| Melting Point | - | -67 °C to -78 °C[2][5][6] |

| Boiling Point | - | 237 °C @ 5 mmHg[5][6][7] |

| Density | - | 0.915 - 0.92 g/cm³ @ 25 °C[5][6] |

| Refractive Index | - | 1.453 @ 25 °C[5] |

| Water Solubility | - | 0.1 mg/L @ 25 °C; Insoluble[2][6] |

| Flash Point | - | 184.6 °C to 211 °C[5][6] |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. The synthesis of the compound itself provides a method for observing its boiling point during purification.

Synthesis and Purification by Distillation (Boiling Point Determination)

Di(2-ethylhexyl) azelate is commercially manufactured through the Fischer-Speier esterification of azelaic acid with 2-ethylhexanol, typically in the presence of an acid catalyst like sulfuric acid.[8][9]

Protocol Outline:

-

Reaction Setup: Azelaic acid and an excess of 2-ethylhexanol are combined in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is added.[10]

-

Esterification: The mixture is heated under reflux. To drive the reaction equilibrium towards the product, the water formed during the reaction is continuously removed using a Dean-Stark apparatus.[8]

-

Neutralization and Extraction: After the reaction is complete, the mixture is cooled. The excess acid is neutralized, often by washing with a sodium bicarbonate solution.[10] The organic layer containing the ester is separated from the aqueous layer.

-

Purification: The crude ester is purified by vacuum distillation.[10] The boiling point of the substance is determined during this step by recording the temperature at which the pure ester distills under a specific pressure (e.g., 5 mmHg).[7]

Density Measurement

The density of liquid esters is typically determined using a pycnometer or a digital density meter, often following standardized methods like ASTM D4052.[11]

Protocol Outline (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid (DEHA-d14), ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and the outside is cleaned and dried.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Melting Point Determination

For substances that are solid at room temperature, a melting point apparatus is used. For a low-melting-point substance like DEHA, which is liquid at room temperature, this involves cooling the substance until it solidifies and then observing the temperature at which it melts upon warming.[2]

Protocol Outline:

-

A small sample of the liquid is placed in a capillary tube.

-

The sample is cooled using a cold bath (e.g., dry ice/acetone) until it solidifies completely.

-

The capillary tube is placed in a melting point apparatus with a controlled heating ramp.

-

The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Application Workflow Visualization

As DEHA-d14's primary role is an internal standard for quantitative analysis, the following diagram illustrates a typical experimental workflow for its use in a research setting, such as quantifying DEHA in a biological sample.

Caption: Experimental workflow for DEHA quantification using DEHA-d14.

References

- 1. nbinno.com [nbinno.com]

- 2. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER CAS#: 103-24-2 [m.chemicalbook.com]

- 7. Cas 103-24-2,AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | lookchem [lookchem.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | 103-24-2 [chemicalbook.com]

- 10. csub.edu [csub.edu]

- 11. lookpolymers.com [lookpolymers.com]

Unveiling the Isotopic Fingerprint: A Technical Guide to Di(2-ethylhexyl) azelate-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di(2-ethylhexyl) azelate-d14, a deuterated analog of the widely used plasticizer and emollient, Di(2-ethylhexyl) azelate. The incorporation of deuterium (B1214612) atoms offers a powerful tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines its core physicochemical properties, a hypothetical experimental protocol for its characterization, and a visual representation of its structural relationship to its non-deuterated counterpart.

Core Physicochemical Data

The key distinction between Di(2-ethylhexyl) azelate and its deuterated form lies in their molecular weights, a direct consequence of the replacement of 14 protium (B1232500) (¹H) atoms with deuterium (²H) atoms. This mass shift is fundamental to its utility in isotopic dilution techniques.

| Property | Di(2-ethylhexyl) azelate | This compound |

| Molecular Formula | C₂₅H₄₈O₄ | C₂₅H₃₄D₁₄O₄[1][2] |

| Molecular Weight | ~412.65 g/mol [3][4][5] | ~426.74 g/mol [1][2][6] |

| CAS Number | 103-24-2[2][3] | 103-24-2 (for the non-labeled compound) |

Structural Relationship and Isotopic Labeling

Di(2-ethylhexyl) azelate is a diester formed from azelaic acid and 2-ethylhexanol[3]. In this compound, the deuterium atoms are typically incorporated into the azelaic acid backbone, as this is a common synthetic strategy for creating deuterated standards. The following diagram illustrates this structural relationship.

Caption: Synthesis pathway for Di(2-ethylhexyl) azelate and its d14 analog.

Hypothetical Experimental Protocol: Synthesis and Characterization

The following outlines a plausible experimental workflow for the synthesis and analysis of this compound.

Synthesis: Fischer Esterification

The synthesis of this compound can be achieved via a Fischer esterification reaction, a common method for producing esters[3]. This involves reacting a deuterated carboxylic acid with an alcohol in the presence of an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Azelaic acid-d14 (1 equivalent), 2-ethylhexanol (2.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent such as toluene.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization

1. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and isotopic enrichment.

-

Methodology:

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

-

Acquire the mass spectrum over a relevant m/z range.

-

Expected Result: A prominent peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of this compound (expected m/z around 449.7 for the sodium adduct) should be observed, confirming the successful incorporation of 14 deuterium atoms.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the structure and the positions of deuterium labeling.

-

Methodology:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons on the azelaic acid backbone compared to the spectrum of the non-deuterated standard. The signals for the 2-ethylhexyl groups should remain unchanged. The ¹³C NMR spectrum will show the corresponding carbon signals, though those directly bonded to deuterium may be broadened or show altered splitting patterns.

-

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. CAS 103-24-2: Dioctyl azelate | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:103-24-2 - Topbatt Chemical Co., Ltd. [biosotop.com]

Technical Guide to the Isotopic Purity of Di(2-ethylhexyl) azelate-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) azelate-d14 (DEHA-d14) is the deuterium-labeled form of Di(2-ethylhexyl) azelate, a commonly used plasticizer. In scientific research, particularly in pharmacokinetic and metabolic studies, DEHA-d14 serves as an invaluable internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The accuracy of such quantitative methods is fundamentally dependent on the isotopic purity of the labeled standard.

This technical guide provides an in-depth overview of the analytical methodologies used to determine the isotopic purity of this compound. It details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a framework for the interpretation of the resulting data.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like DEHA-d14 involves quantifying the distribution of isotopic variants (isotopologues). The primary techniques employed are mass spectrometry and NMR spectroscopy, each offering unique advantages in the characterization of these labeled compounds.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates compounds based on their volatility and interaction with a stationary phase, followed by detection and quantification based on their mass-to-charge ratio. For isotopic purity analysis, GC-MS can separate the deuterated compound from its non-deuterated counterpart and other impurities. The mass spectrometer then allows for the determination of the relative abundance of different isotopologues.

Experimental Protocol: GC-MS Analysis of DEHA-d14

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of approximately 1 µg/mL.

-

Vortex the sample to ensure complete dissolution.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.

-

Injector: Split/splitless injector.

-

-

GC-MS Parameters:

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 50-550) to observe all isotopologues.

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to DEHA.

-

Extract the mass spectrum for the integrated peak.

-

Determine the relative abundance of the molecular ion peaks for each isotopologue (e.g., d14, d13, d12, etc.).

-

Correct for the natural isotopic abundance of Carbon-13.

-

Calculate the isotopic purity as the percentage of the d14 isotopologue relative to the sum of all detected isotopologues. The heavier, more deuterated isomer often elutes slightly earlier than its lighter counterpart, a phenomenon known as the inverse isotope effect.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or may degrade at high temperatures, LC-MS is the preferred method. It separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is particularly effective for resolving and quantifying isotopologues with very small mass differences.[5][6]

Experimental Protocol: LC-MS/MS Analysis of DEHA-d14

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final working concentration of approximately 100 ng/mL in the initial mobile phase composition.

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.

-

Column: A reverse-phase C18 column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended.

-

-

LC-MS/MS Parameters:

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start with 80% B.

-

Linear gradient to 100% B over 5 minutes.

-

Hold at 100% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity, or Full Scan for qualitative assessment of all isotopologues.

-

Example MRM transition for DEHA: m/z 413.4 → 149.1 (non-deuterated). The corresponding transition for the d14 analogue would be monitored.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected parent ions of each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues to determine the isotopic distribution and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to determine the position and extent of deuteration.[3] While ¹H NMR can be used to observe the absence of signals at specific positions due to deuterium (B1214612) substitution, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing a quantitative measure of isotopic enrichment at specific sites.

Experimental Protocol: NMR Analysis of DEHA-d14

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals interfering with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or higher field strength instrument.

-

Probe: A broadband probe capable of observing ¹H and ²H nuclei.

-

-

NMR Parameters:

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

-

Spectral Width: 0-12 ppm.

-

-

²H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 128 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1 second.

-

Spectral Width: Appropriate range for deuterium signals.

-

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the reduction in the integral of specific proton signals compared to a non-deuterated standard indicates the sites of deuteration.

-

In the ²H NMR spectrum, the presence and integration of signals confirm the location of the deuterium atoms.

-

Isotopic purity can be estimated by comparing the integrals of residual proton signals in the ¹H spectrum with the integrals of non-deuterated reference signals within the molecule (if any) or by using a quantitative internal standard.

-

Data Presentation

Quantitative data on the isotopic purity of this compound is typically presented in a tabular format that shows the relative abundance of each isotopologue.

Table 1: Representative Isotopic Distribution of this compound as Determined by Mass Spectrometry

| Isotopologue | Theoretical Mass (amu) | Relative Abundance (%) |

| d14 | 426.74 | 98.5 |

| d13 | 425.73 | 1.1 |

| d12 | 424.72 | 0.3 |

| d11 | 423.72 | <0.1 |

| d0 (unlabeled) | 412.65 | <0.1 |

| Isotopic Purity | 98.5% |

Note: The data presented in this table is representative and serves as an example of typical results for a high-purity deuterated standard. Actual batch-to-batch values may vary.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

Caption: Workflow for GC-MS analysis of isotopic purity.

Caption: Workflow for LC-MS/MS analysis of isotopic purity.

Caption: Workflow for NMR analysis of isotopic purity.

References

- 1. veeprho.com [veeprho.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. gcms.cz [gcms.cz]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety of Di(2-ethylhexyl) azelate-d14

Disclaimer: This document provides a comprehensive safety overview for Di(2-ethylhexyl) azelate-d14. Due to the limited availability of specific safety and toxicological data for the deuterated form, this guide primarily relies on data from its non-deuterated analogue, Di(2-ethylhexyl) azelate (DEHA), under the reasonable scientific assumption that the toxicological profiles are comparable. Isotopic labeling with deuterium (B1214612) is not expected to significantly alter the chemical's hazardous properties.

This guide is intended for researchers, scientists, and professionals in drug development who are trained in handling chemical substances. All information should be used in conjunction with standard laboratory safety practices and institutional guidelines.

Section 1: Chemical and Physical Properties

This compound is the deuterated form of Di(2-ethylhexyl) azelate, a branched C8 azelate ester. It is a colorless to pale yellow, odorless liquid.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄D₁₄O₄ | N/A |

| Molecular Weight | 426.74 g/mol | N/A |

| CAS Number | 103-24-2 (for non-deuterated) | [2] |

| Melting Point | -67 °C | [3] |

| Boiling Point | >282 °C | [3][4] |

| 237 °C at 5 mmHg | [2][4][5] | |

| Density | 0.915 - 0.92 g/cm³ at 25 °C | [2][4] |

| Flash Point | 211 °C | [3][4] |

| Water Solubility | 0.1 mg/L at 25 °C | [4] |

| Solubility | Soluble in alcohol, acetone, and benzene. | [2][5][6] |

| Refractive Index | ~1.446 at 25 °C | [2] |

| Vapor Pressure | 0 mmHg at 25 °C | [4] |

Section 2: Toxicological Data

The toxicological properties of Di(2-ethylhexyl) azelate have not been exhaustively investigated, but available data suggest a low order of acute toxicity.[7]

| Endpoint | Value | Species | Route | Reference |

| LD50 | 8270 µL/kg | Rat | Oral | [3] |

| LD50 | > 8670 mg/kg bw | Rabbit | Dermal | [8] |

| Skin Irritation | Mild irritant | Rabbit | Dermal | [1][3] |

| Eye Irritation | Mild irritant | Rabbit | Ocular | [1] |

Carcinogenicity:

-

IARC, ACGIH, NTP, OSHA: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, or as a carcinogen or potential carcinogen by ACGIH, NTP, or OSHA.[7]

Reproductive and Developmental Toxicity:

-

A study on pregnant rats showed a NOAEL for developmental toxicity at 200 mg/kg bw/day, based on a decrease in postnatal survival at higher doses.[8]

Section 3: Hazard Identification and Safety Precautions

While Di(2-ethylhexyl) azelate is not classified as a hazardous substance under GHS, it is crucial to handle it with care in a laboratory setting.[7][9] The following diagram illustrates the key hazard considerations and recommended personal protective equipment (PPE).

Caption: Hazard Identification and Recommended PPE.

Section 4: Experimental Protocols - First Aid Measures

In the event of exposure, the following first aid measures should be taken. The workflow below outlines the appropriate response for different routes of exposure.

Caption: First Aid Procedures for Exposure.

Detailed First Aid Instructions:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[7][9]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[7] If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: Rinse mouth with water and then drink plenty of water.[7] Do not induce vomiting. Seek medical attention.

Section 5: Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Ensure adequate ventilation, especially in confined areas.[7]

-

Handle in accordance with good industrial hygiene and safety practices.[10]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Store in a cool location.[10]

Disposal:

-

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

-

Contaminated packaging should be disposed of as the unused product.[7]

Section 6: Fire and Explosivity Data

| Property | Value | Reference |

| Flammability | Not classified as flammable, but may burn. | [4] |

| Flash Point | 211 °C | [3][4] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [7] |

| Hazardous Combustion Products | No specific data, but combustion may produce carbon oxides. | N/A |

Firefighting Measures:

-

Wear self-contained breathing apparatus for firefighting if necessary.[7]

Section 7: Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[7][9]

-

Environmental Precautions: Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up or vacuum up spillage and collect in a suitable container for disposal.[7]

References

- 1. Di-2-ethylhexyl azelate - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIS(2-ETHYLHEXYL) AZELATE [chembk.com]

- 4. Cas 103-24-2,AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | lookchem [lookchem.com]

- 5. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | 103-24-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scipoly.com [scipoly.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. tcichemicals.com [tcichemicals.com]

- 10. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]

Solubility Profile of Di(2-ethylhexyl) azelate-d14 in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Di(2-ethylhexyl) azelate-d14 (DEHA-d14), a deuterated analog of Di(2-ethylhexyl) azelate (DEHA). DEHA-d14 is primarily utilized as an internal standard in analytical and pharmacokinetic studies, making a thorough understanding of its solubility crucial for accurate sample preparation and analysis. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents a generalized workflow for assessing compound solubility.

Introduction to this compound

This compound is a stable isotope-labeled version of DEHA, a widely used plasticizer. In scientific research, particularly in mass spectrometry and liquid chromatography applications, DEHA-d14 serves as an invaluable internal standard. Its use allows for precise quantification of azelaic acid or related compounds in complex biological matrices by correcting for variations during sample processing and analysis. The physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility behavior of DEHA can provide strong guidance for DEHA-d14.

Data Presentation: Solubility of Di(2-ethylhexyl) azelate

| Solvent Classification | Solvent | Solubility Profile |

| Polar Aprotic | Acetone | Soluble[1][2][3] |

| Polar Protic | Alcohols (general) | Soluble[1][2] |

| Methanol | Slightly Soluble[1][4][5] | |

| Ethanol | Soluble[3] | |

| Non-Polar | Benzene | Soluble[1][2][3] |

| Halogenated | Chloroform | Slightly Soluble[1][4][5] |

| Aqueous | Water | Insoluble[1][2][3] |

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. Below are detailed methodologies for qualitatively and quantitatively assessing the solubility of a substance like this compound in organic solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, methanol, chloroform, benzene)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes and measuring cylinders

Procedure:

-

Add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Add a small volume of the selected solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble under these conditions.

-

If the solid has not completely dissolved, continue adding the solvent in small increments (e.g., 0.5 mL) with vortexing after each addition, until the solid dissolves or a maximum volume is reached.

-

Record the observations as soluble, slightly soluble, or insoluble.

Quantitative Solubility Determination (Saturated Solution Method)

This method determines the exact concentration of a solute in a saturated solution at a specific temperature.

Objective: To quantify the solubility of this compound in a given solvent in terms of concentration (e.g., mg/mL or mol/L).

Materials:

-

This compound

-

Chosen organic solvent

-

Screw-capped vials

-

Constant temperature bath/shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Seal the vial and place it in a constant temperature bath shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC-MS method.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: General workflow for quantitative solubility determination.

References

- 1. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER CAS#: 103-24-2 [m.chemicalbook.com]

- 2. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | 103-24-2 [chemicalbook.com]

- 3. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 103-24-2,AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | lookchem [lookchem.com]

- 5. Azelaic Acid DI(2-Ethylhexyl) Ester manufacturers and suppliers in india [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of Di(2-ethylhexyl) azelate-d14 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) azelate-d14 (DEHA-d14) is the deuterium-labeled analog of Di(2-ethylhexyl) azelate (DEHA). Due to its structural similarity and distinct mass shift compared to its unlabeled counterpart and other related analytes, DEHA-d14 is an excellent internal standard for quantitative analysis by mass spectrometry (MS). Its application is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of azelaic acid, other dicarboxylic acids, and related plasticizers in complex matrices such as biological fluids, pharmaceutical formulations, and environmental samples.[1] The use of a stable isotope-labeled internal standard like DEHA-d14 is a robust method to correct for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the analytical results.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₃₄D₁₄O₄ |

| Molecular Weight | 426.79 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile (B52724), hexane), insoluble in water. |

| IUPAC Name | bis(2-ethylhexyl) nonanedioate-d14 |

Application: Quantification of Azelaic Acid in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of azelaic acid in human plasma using this compound as an internal standard.

Experimental Workflow

Detailed Protocol

1. Materials and Reagents

-

Human plasma (K₂EDTA as anticoagulant)

-

Azelaic acid reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Standard Solutions Preparation

-

Azelaic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of azelaic acid and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of azelaic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL internal standard working solution (DEHA-d14).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see LC conditions).

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Azelaic Acid: m/z 187.1 → 143.1; DEHA-d14: m/z 425.7 → 127.1 |

| Collision Energy | Optimized for specific instrument |

| Source Temperature | 500°C |

Quantitative Data Summary

The following tables present representative data for the validated method.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Azelaic Acid | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 98.5 | 4.2 |

| Medium | 50 | 101.2 | 3.1 |

| High | 800 | 99.3 | 2.5 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Azelaic Acid | 85.2 | 92.7 |

Application: Quantification of Azelaic Acid in a Topical Cream Formulation using GC-MS

This protocol describes a method for the quantification of azelaic acid in a topical cream formulation using this compound as an internal standard, following a derivatization step.

Experimental Workflow

Detailed Protocol

1. Materials and Reagents

-

Topical cream containing azelaic acid

-

Azelaic acid reference standard

-

This compound (Internal Standard, IS)

-

Ethyl acetate (B1210297) (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (GC grade)

2. Standard Solutions Preparation

-

Prepare stock and working standard solutions of azelaic acid and the internal standard as described in the LC-MS/MS protocol, using a suitable organic solvent like ethyl acetate.

3. Sample Preparation and Derivatization

-

Accurately weigh approximately 100 mg of the cream into a glass vial.

-

Add 100 µL of the internal standard working solution.

-

Add 5 mL of ethyl acetate and vortex for 5 minutes to extract the azelaic acid.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new vial.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

4. GC-MS Conditions

| Parameter | Condition |

| GC System | Gas Chromatograph with Mass Spectrometer |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Injection Mode | Splitless |

| MS System | Single or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Monitored Ions | m/z for derivatized Azelaic Acid and DEHA-d14 (specific ions will depend on the derivative formed) |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Quantitative Data Summary

Table 4: Calibration Curve Linearity

| Analyte (as TMS derivative) | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Azelaic Acid | 10 - 500 | > 0.996 |

Table 5: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 25 | 99.1 | 3.8 |

| Medium | 100 | 100.5 | 2.5 |

| High | 400 | 98.9 | 2.1 |

Table 6: Recovery from Cream Matrix

| Analyte | Recovery (%) |

| Azelaic Acid | 91.5 |

Conclusion

This compound serves as a reliable internal standard for the quantification of azelaic acid and potentially other related compounds in diverse and complex matrices. The protocols provided herein offer a robust starting point for method development and validation in research, clinical, and quality control settings. The use of a stable isotope-labeled internal standard like DEHA-d14 is critical for achieving the high accuracy and precision required in modern analytical laboratories.

References

Application Note: Quantitative Analysis of Di(2-ethylhexyl) azelate in Human Plasma using Di(2-ethylhexyl) azelate-d14 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract